(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid
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Overview
Description
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated carboxylic acid that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid is not yet fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or proteins, thereby disrupting cellular processes and leading to cell death. It may also interfere with the function of certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid has a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and certain plant pathogens. It has also been shown to have anti-inflammatory and antioxidant properties. However, the exact mechanisms underlying these effects are not yet fully understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid is its unique fluorinated structure, which gives it unique properties that can be exploited for various scientific applications. However, its synthesis method is relatively complex and yields are low. Additionally, its high reactivity and toxicity can make it challenging to work with in the laboratory.
Future Directions
There are many potential future directions for research on ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid. One area of focus could be the development of more efficient synthesis methods to improve yields and reduce costs. Additionally, further studies could be conducted to elucidate the mechanisms underlying its various biochemical and physiological effects. Its potential use as a drug candidate for the treatment of various diseases could also be explored further. Finally, its use in materials science could be expanded to develop novel materials with unique properties.
Synthesis Methods
The synthesis of ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid involves the reaction of 2-methyl-2-butanol with hydrofluoric acid, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to form ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid. The yield of this process is approximately 50%.
Scientific Research Applications
((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid has been extensively studied for its potential use in various fields of scientific research. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. It has also shown promise in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of certain plant pathogens. Additionally, it has been used in materials science as a building block for the synthesis of novel polymers and materials with unique properties.
properties
IUPAC Name |
(2R)-3,3,4,4-tetrafluoro-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-2(3(10)11)5(8,9)4(6)7/h2,4H,1H3,(H,10,11)/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYWLXOCDPKQHX-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid |
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